Isomeric Identity Confirmation: Unique Structural Differentiation from IQ and Related Isomers
The target compound, 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline, is unequivocally distinguished from its closest analog, IQ (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline), by the replacement of the quinoline ring system with an isoquinoline ring system. This structural alteration shifts the nitrogen atom position within the fused heterocycle, which is reflected in distinct chromatographic retention times and unique mass spectral fragmentation patterns [1]. Furthermore, the compound is synthesized alongside two other isomers, 2-Amino-3-methyl-3H-imidazo[4,5-h]quinoline and 2-Amino-3-methyl-3H-imidazo[4,5-h]isoquinoline, with reported overall yields ranging from 21% to 28%, indicating the need for careful isomeric separation and identity verification [1]. Vendor-supplied material is typically characterized by 1H-NMR and HPLC to confirm isomeric purity >98% (batch-specific) .
| Evidence Dimension | Molecular Structure and Isomeric Purity |
|---|---|
| Target Compound Data | Isoquinoline core; purity >98% (typical batch COA); molecular formula C11H10N4; InChIKey ADHARTAVWVLWEN-UHFFFAOYSA-N . |
| Comparator Or Baseline | IQ (2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline): Quinoline core; purity specifications vary by vendor. |
| Quantified Difference | Structural isomerism (isoquinoline vs. quinoline); distinct InChIKey values; chromatographic resolution required for separation. |
| Conditions | Analytical characterization (NMR, HPLC, MS) performed on neat solid samples. |
Why This Matters
This confirms the procurement of the correct isomer for SAR studies, preventing experimental confounding due to inadvertent use of IQ or other isomers.
- [1] Ronne, E., & Grivas, S. (1993). The Synthesis of Three Isomers of the Food Carcinogen IQ. ChemInform, 24(13). View Source
